![molecular formula C12H16NO5P B14390533 Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate CAS No. 88184-53-6](/img/structure/B14390533.png)
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate is an organophosphorus compound with a unique structure that includes both phosphonate and oxime functionalities
Métodos De Preparación
The synthesis of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The phosphonate group can mimic phosphate groups, interfering with biological pathways that involve phosphorylation.
Comparación Con Compuestos Similares
Similar compounds to Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate include other organophosphorus compounds with oxime functionalities. These compounds share similar reactivity and applications but may differ in terms of their specific chemical properties and biological activities. Examples include:
- Dimethyl {2-[(hydroxyimino)-2-phenylethyl}phosphonate
- Dimethyl {2-[(methoxyimino)-2-phenylethyl}phosphonate
Propiedades
Número CAS |
88184-53-6 |
|---|---|
Fórmula molecular |
C12H16NO5P |
Peso molecular |
285.23 g/mol |
Nombre IUPAC |
[(2-dimethoxyphosphoryl-1-phenylethylidene)amino] acetate |
InChI |
InChI=1S/C12H16NO5P/c1-10(14)18-13-12(9-19(15,16-2)17-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clave InChI |
REDMYLSQZOXXNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ON=C(CP(=O)(OC)OC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





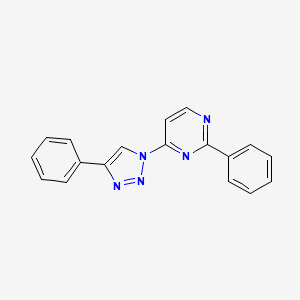
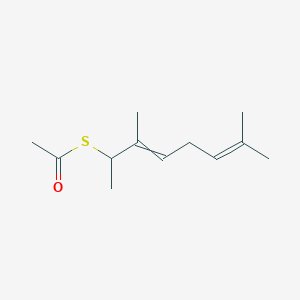

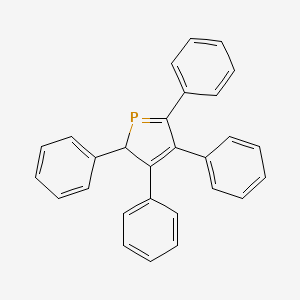
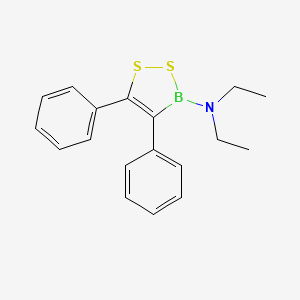
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14390493.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
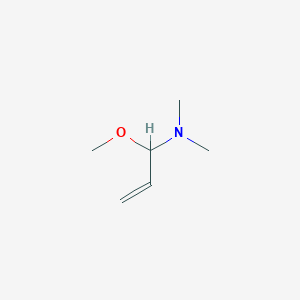
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)

